萘夫西林钠一水合物

描述

Nafcillin sodium monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .

科学研究应用

Nafcillin sodium monohydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .

Mode of Action

Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .

Pharmacokinetics

Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .

Result of Action

The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .

Action Environment

There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .

生化分析

Biochemical Properties

Nafcillin Sodium Monohydrate exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . By forming covalent bonds with these proteins, Nafcillin Sodium Monohydrate inhibits the biosynthesis of the bacterial cell wall, leading to cell death .

Cellular Effects

Nafcillin Sodium Monohydrate has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, primarily by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of action of Nafcillin Sodium Monohydrate involves the inhibition of the bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nafcillin Sodium Monohydrate have been observed to change over time . It has been found to be stable for at least 48 hours in certain conditions

Dosage Effects in Animal Models

In animal models, the effects of Nafcillin Sodium Monohydrate have been observed to vary with different dosages . For instance, when administered intravenously to dogs in doses from 250 to 500 mg/kg, Nafcillin Sodium Monohydrate produced hypotension and bradycardia . Doses of 500-1000 mg/kg caused irreversible cardiovascular collapse in some animals, while 1000 mg/kg was 100% lethal .

Metabolic Pathways

Nafcillin Sodium Monohydrate is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins

Transport and Distribution

Nafcillin Sodium Monohydrate is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids

准备方法

Synthetic Routes and Reaction Conditions

Nafcillin sodium monohydrate is synthesized from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, followed by the formation of the sodium salt .

Industrial Production Methods

In industrial settings, nafcillin sodium monohydrate is produced by dissolving nafcillin acid in an organic solvent with a specific water content, followed by the addition of a salt-forming agent. The solution is then clarified, decolorized, and crystallized to obtain the monohydrate form .

化学反应分析

Types of Reactions

Nafcillin sodium monohydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nafcillin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .

相似化合物的比较

Similar Compounds

Methicillin: Another beta-lactam antibiotic resistant to beta-lactamase but less effective against certain strains.

Oxacillin: Similar in structure and function but with different pharmacokinetic properties.

Cloxacillin: Also a beta-lactamase-resistant penicillin with a broader spectrum of activity.

Uniqueness

Nafcillin sodium monohydrate is unique due to its high resistance to beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. It is often preferred over other similar compounds for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) due to its superior efficacy .

生物活性

Nafcillin sodium monohydrate is a semisynthetic beta-lactam antibiotic that belongs to the penicillin class. It is primarily used for treating infections caused by gram-positive bacteria, especially those resistant to other penicillins, such as Staphylococcus aureus. This article provides an in-depth analysis of its biological activity, pharmacokinetics, clinical applications, and associated case studies.

Nafcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan layers, leading to weakened cell walls and ultimately bacterial lysis and death .

Spectrum of Activity

Nafcillin is particularly effective against:

- Staphylococcus aureus (methicillin-susceptible strains)

- Streptococcus species

- Other gram-positive cocci

It is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of nafcillin reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₂NaO₅S·H₂O |

| Protein Binding | 89.9% ± 1.5% |

| Serum Half-Life | 33 to 61 minutes |

| Peak Plasma Concentration | ~30 µg/mL at 5 minutes post-injection |

| Excretion | 30% unchanged in urine |

Nafcillin is primarily eliminated through hepatic metabolism and biliary excretion, with renal clearance playing a lesser role .

Absorption Studies

A study involving healthy volunteers assessed the absorption of orally administered nafcillin. Results indicated that food significantly interfered with absorption, leading to lower serum concentrations when taken with meals. In fasting conditions, peak serum concentrations were reached more predictably .

Efficacy in Clinical Settings

Nafcillin has been shown to be therapeutically equivalent to oxacillin for treating staphylococcal infections. However, some studies have suggested a higher incidence of hypokalemia and acute kidney injury in patients treated with nafcillin compared to those receiving oxacillin .

Case Study: Staphylococcal Endocarditis

In a retrospective cohort study involving patients with staphylococcal endocarditis, nafcillin was administered as the first-line treatment. The outcomes indicated a high success rate in eradicating the infection without significant adverse effects, reinforcing its role in managing serious staphylococcal infections .

Adverse Effects

While nafcillin is generally well-tolerated, it can cause several side effects:

- Renal Toxicity : Manifestations include hematuria and acute kidney injury, particularly in patients with pre-existing renal conditions.

- Hepatic Reactions : Elevation of liver enzymes may occur, especially at high doses.

- Gastrointestinal Issues : Pseudomembranous colitis has been reported during treatment .

属性

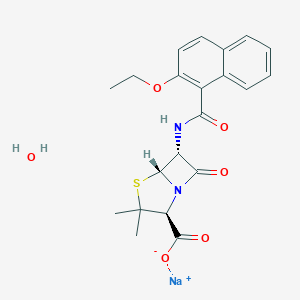

CAS 编号 |

7177-50-6 |

|---|---|

分子式 |

C21H24N2NaO6S |

分子量 |

455.5 g/mol |

IUPAC 名称 |

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |

InChI 键 |

RKBDQTFFBRQMPN-KMFBOIRUSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |

手性 SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

规范 SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Key on ui other cas no. |

7177-50-6 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

147-52-4 (Parent) |

溶解度 |

>65.5 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。